Atmospheric Reactivity: Comparable OH Radical Oxidation Rates Across Tolualdehyde Isomers
In atmospheric simulation chamber studies at 295 ± 2 K and atmospheric pressure, the rate coefficients for reaction with OH radicals (kOH) were determined to be statistically indistinguishable among the three tolualdehyde isomers. Specifically, o-tolualdehyde exhibited a kOH of (20.4 ± 2.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, m-tolualdehyde (20.7 ± 2.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, and p-tolualdehyde (20.5 ± 2.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. The overlap of uncertainty ranges confirms that the position of the methyl substituent does not meaningfully alter OH radical oxidation kinetics. Similar consistency was observed for NO₃ radical reactions, with rate coefficients of (9.8 ± 0.4) × 10⁻¹⁵, (9.5 ± 0.4) × 10⁻¹⁵, and (9.5 ± 0.7) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ for ortho, meta, and para isomers, respectively [1]. The authors explicitly concluded that the rate coefficients for the tolualdehydes do not depend on the position of the CH₃ substituent on the aromatic ring [1].
| Evidence Dimension | OH radical reaction rate coefficient (kOH) |
|---|---|
| Target Compound Data | o-Tolualdehyde: (20.4 ± 2.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | m-Tolualdehyde: (20.7 ± 2.4) × 10⁻¹²; p-Tolualdehyde: (20.5 ± 2.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | Maximum difference of ~1.5% between means; overlapping uncertainty ranges indicate no statistically significant difference |
| Conditions | Atmospheric simulation chamber; 295 ± 2 K; atmospheric pressure; relative rate technique with GC analysis |
Why This Matters
For environmental fate modeling and atmospheric chemistry research applications, the mixture (CAS 1334-78-7) provides functionally equivalent reactivity to any single purified isomer, enabling cost-effective procurement without compromising experimental validity.
- [1] Clifford, G. M., Thüner, L. P., Wenger, J. C., & Shallcross, D. E. (2005). Kinetics of the gas-phase reactions of OH and NO₃ radicals with aromatic aldehydes. Journal of Photochemistry and Photobiology A: Chemistry, 176(1–3), 172–182. View Source
